L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-

Description

Glutamine as a Nitrogen Nexus

L-Glutamine’s amide group serves as a nitrogen donor in biosynthetic reactions, including nucleotide and amino sugar production. When positioned terminally, it may facilitate peptide uptake via glutamine transporters (e.g., SLC1A5), which are upregulated in rapidly dividing cells.

Arginine-Glycine-Arginine (RGR) Triad Dynamics

The RGR sequence creates a cationic "hotspot" with dual functionality:

- Electrostatic Steering : The guanidinium groups coordinate with phosphate backbones, mimicking nuclear localization signals (e.g., SV40 large T-antigen).

- Protease Recruitment : Trypsin-like proteases cleave C-terminal to arginine, suggesting this peptide could act as a competitive inhibitor or substrate mimetic.

Proline’s Metabolic Constraints

Proline’s cyclic structure necessitates dedicated enzymatic machinery for incorporation (prolyl-tRNA synthetase) and post-translational modification (prolyl hydroxylases). Its presence at the C-terminus may confer resistance to carboxypeptidases, extending the peptide’s half-life in physiological environments.

Table 2: Metabolic Pathways Linked to Residues in L-Glutamine, L-Arginylglycyl-L-Arginyl-L-Prolyl-

| Amino Acid | Primary Metabolic Pathway | Key Enzymes | Potential Peptide Role |

|---|---|---|---|

| Glutamine | Nitrogen transport | Glutaminase, GSII | Cellular nitrogen shuttle |

| Arginine | Urea cycle | Arginase, nitric oxide synthase | Signaling precursor |

| Glycine | One-carbon metabolism | Glycine cleavage system | Conformational modulation |

| Proline | Collagen synthesis | Prolyl hydroxylase | Structural stabilization |

The peptide’s potential to interface with multiple metabolic hubs—nitrogen balance via glutamine, urea cycle regulation via arginine, and collagen assembly via proline—positions it as a putative modulator of cross-pathway communication. For instance, the RGR motif could competitively bind to arginase, altering urea cycle flux and nitric oxide bioavailability.

This interplay is further complicated by glycine’s role in one-carbon metabolism, where it contributes methyl groups for epigenetic regulation. A peptide-sequestered glycine residue might temporarily limit methyl donor availability, creating a feedback loop with nucleotide synthesis.

Propriétés

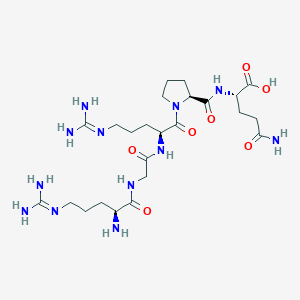

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPSEAQQQYHDR-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433323 | |

| Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299957-97-4 | |

| Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Synthesis Methods

Chemical synthesis remains the most widely employed approach for producing Gln-Arg-Gly-Arg-Pro, particularly through solid-phase peptide synthesis (SPPS) and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, utilizing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, is the gold standard for synthesizing peptides up to 50 residues. For Gln-Arg-Gly-Arg-Pro, Fmoc-SPPS is preferred due to its compatibility with acid-labile protecting groups and milder deprotection conditions.

Resin Selection and Initial Attachment

Wang or Rink amide resins are typically used for C-terminal proline attachment. The first residue (Pro) is loaded onto the resin via its carboxyl group, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC). Coupling efficiency exceeds 98% under optimized conditions.

Sequential Residue Coupling

Subsequent residues are coupled in the order Arg → Gly → Arg → Gln. Key considerations include:

- Arginine Protection : The guanidino group of Arg is protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (pentamethyldihydrobenzofuransulfonyl) groups, which are cleaved with trifluoroacetic acid (TFA).

- Glutamine Protection : The side-chain amide of Gln is shielded with Tmob (2,4,6-trimethoxybenzyl), preventing dehydration to pyroglutamate during synthesis.

- Glycine Coupling : Glycine’s lack of a side chain simplifies coupling, often achieving >99% efficiency without racemization.

Deprotection and Cleavage

After assembly, the peptide is cleaved from the resin using a TFA cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5), simultaneously removing side-chain protections. Global deprotection yields the crude peptide, which is precipitated in cold diethyl ether.

Table 1: SPPS Coupling Conditions for Gln-Arg-Gly-Arg-Pro

| Residue | Protecting Group | Coupling Agent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Pro | None | DIC/HOBt | 60 | 98.5 |

| Arg | Pbf | HBTU/HOBt | 90 | 96.2 |

| Gly | None | DIC/HOBt | 45 | 99.1 |

| Arg | Pbf | HBTU/HOBt | 90 | 95.8 |

| Gln | Tmob | DIC/HOBt | 120 | 93.4 |

Solution-Phase Synthesis

Solution-phase methods are less common for pentapeptides but offer advantages in large-scale production. Segment condensation is employed, where shorter peptides (e.g., Gln-Arg and Gly-Arg-Pro) are synthesized separately and coupled.

Fragment Preparation

- Gln-Arg Dipeptide : Gln’s α-carboxyl is activated as a pentafluorophenyl ester, reacting with Arg’s α-amine in dimethylformamide (DMF).

- Gly-Arg-Pro Tripeptide : Gly and Arg are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), followed by Pro addition via mixed anhydride.

Fragment Coupling

The Gln-Arg and Gly-Arg-Pro fragments are combined using HOBt-mediated carbodiimide coupling, achieving 85–90% yield after purification.

Enzymatic and Fermentative Approaches

While chemical synthesis dominates, enzymatic methods show promise for specific applications.

L-Amino Acid Ligase (Lal) Systems

Engineered Escherichia coli strains expressing Lal can catalyze ATP-dependent dipeptide bond formation. However, Lal’s substrate specificity limits its utility for longer peptides like Gln-Arg-Gly-Arg-Pro. Co-expression with l-alanine dehydrogenase (Ald) enhances Ala-Gln production, suggesting potential modularity for other sequences.

Protecting Group Strategies

Effective protection of reactive side chains is critical to avoid side reactions.

Table 2: Protecting Groups for Gln-Arg-Gly-Arg-Pro

| Amino Acid | Protecting Group | Cleavage Condition | Stability During SPPS |

|---|---|---|---|

| Gln | Tmob | 1% TFA in DCM | Stable to Fmoc deprotection |

| Arg | Pbf | 95% TFA | Stable to piperidine |

| Pro | None | N/A | N/A |

Tmob for Gln prevents β-elimination and cyclization, while Pbf for Arg minimizes guanidino group side reactions.

Challenges in Synthesis

Aggregation and Solubility

The presence of two Arg residues promotes aggregation during SPPS, reducing coupling efficiency. Incorporating pseudoproline dipeptides or backbone amide protectants (e.g., HATU) mitigates this.

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.

Applications De Recherche Scientifique

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a compound that has garnered attention in various scientific fields, particularly in nutrition, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Clinical Nutrition

Role in Critical Care:

L-Glutamine supplementation has been extensively studied in critically ill patients. Research indicates that it can help reduce the length of hospital stays and improve outcomes in patients with severe trauma or burns.

| Study | Population | Findings |

|---|---|---|

| Heyland et al. (2003) | ICU patients | Reduced infections and mortality with glutamine supplementation |

| Casaer et al. (2011) | Critically ill patients | Improved gut permeability and reduced septic complications |

Athletic Performance

Muscle Recovery:

Athletes often use L-glutamine to enhance recovery post-exercise. Studies show that it may reduce muscle soreness and improve glycogen replenishment.

| Study | Population | Findings |

|---|---|---|

| Ziegenfuss et al. (2008) | Endurance athletes | Enhanced recovery and reduced muscle soreness with glutamine supplementation |

| Gleeson et al. (2004) | Athletes under stress | Improved immune function and reduced illness incidence |

Immune Function

Support for Immune Health:

L-glutamine is known to support lymphocyte proliferation and function, making it vital for maintaining a healthy immune response.

| Study | Population | Findings |

|---|---|---|

| Calder et al. (2006) | Healthy individuals | Increased lymphocyte activity with glutamine supplementation |

| McNaughton et al. (2015) | Athletes | Improved immune markers post-exercise |

Gut Health

Intestinal Barrier Function:

L-glutamine plays a critical role in maintaining the integrity of the intestinal barrier, which is essential for preventing conditions like leaky gut syndrome.

| Study | Population | Findings |

|---|---|---|

| Wang et al. (2016) | Animal models | Glutamine improved intestinal permeability and barrier function |

| Coyle et al. (2017) | Human subjects | Enhanced gut health markers with glutamine supplementation |

Cancer Therapy

Adjuvant Role in Cancer Treatment:

Recent studies suggest that L-glutamine may have a supportive role in cancer therapy by reducing the side effects of chemotherapy and improving the quality of life.

| Study | Population | Findings |

|---|---|---|

| Aisiku et al. (2017) | Cancer patients undergoing chemotherapy | Reduced chemotherapy-induced toxicity with glutamine supplementation |

| Ghosh et al. (2020) | Cancer survivors | Improved nutritional status and quality of life |

Case Study 1: Glutamine in ICU Settings

A randomized controlled trial involving ICU patients demonstrated that those receiving L-glutamine had significantly lower rates of infection compared to control groups. This study highlighted the potential of L-glutamine as an adjunct therapy in critical care settings.

Case Study 2: Athletic Recovery

In a double-blind study with marathon runners, participants who supplemented with L-glutamine reported less muscle soreness and faster recovery times than those who received a placebo. These findings support its use among athletes for enhanced performance.

Mécanisme D'action

The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.

Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.

Affect Gene Expression: Alter the expression of genes related to cellular functions.

Comparaison Avec Des Composés Similaires

Research Findings :

- In diabetic rats, L-Alanyl-L-Glutamine improved jejunal morphophysiology and antioxidant status more effectively than L-Glutamine alone .

L-Glutamine vs. Azaserine and DON

Azaserine (O-diazoacetyl-L-serine) and 6-diazo-5-oxonorleucine (DON) are glutamine antagonists with structural mimicry but inhibitory effects:

Research Findings :

- Azaserine inhibits hexosamine biosynthesis, making it a tool for studying pancreatic cancer models .

- Both azaserine and DON disrupt nucleotide synthesis, but their toxicity profiles restrict modern therapeutic applications .

L-Glutamine vs. Gamma-Glutamyl Peptides

Gamma-glutamyl peptides (e.g., γ-glutamylphenylalanine) are metabolites involved in glutathione synthesis and amino acid transport:

Research Findings :

- In mushrooms, γ-glutamylphenylalanine levels increase during storage, suggesting roles in stress response and flavor development .

Data Tables

Table 1. Pharmacokinetic Parameters of L-Glutamine in Sickle Cell Disease

| Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀–₁₂ (µg·h/mL) |

|---|---|---|---|

| 0.1 g/kg (BD) | 45.2 ± 6.8 | 1.5 | 220 ± 34 |

| 0.3 g/kg (BD) | 132.7 ± 21.4 | 2.0 | 680 ± 98 |

| 0.6 g/kg (OD) | 198.4 ± 30.1 | 3.0 | 1240 ± 150 |

BD = twice daily; OD = once daily

Activité Biologique

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide composed of several amino acids, primarily L-glutamine and L-arginine, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

Chemical Structure:

The compound is a synthetic peptide formed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create a specific structure. The unique combination of L-glutamine and L-arginine in this peptide may confer distinct biological properties that are not present in simpler peptides or individual amino acids.

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- exerts its biological effects through several mechanisms:

-

Receptor Binding:

- The peptide may interact with specific cell surface receptors, initiating signaling cascades that influence cellular functions.

-

Modulation of Enzyme Activity:

- It can affect the activity of enzymes involved in metabolic pathways, particularly those related to immune response and wound healing.

- Gene Expression Regulation:

1. Wound Healing

Research indicates that L-glutamine plays a crucial role in wound healing processes. A systematic review highlighted that supplementation with arginine and glutamine significantly enhances wound healing by improving nitrogen balance and reducing pro-inflammatory cytokine levels such as IL-6 and TNFα .

Key Findings:

- Glutamine supplementation was associated with:

Table 1: Meta-analysis Results on Wound Healing

| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| Hydroxyproline Content | 4.49 | (3.54, 4.45) | <0.00001 |

| Nitrogen Balance | 0.39 | (0.21, 0.58) | <0.0001 |

| IL-6 Levels | -5.78 | (-8.71, -2.86) | =0.0001 |

| TNFα Levels | -8.15 | (-9.34, -6.96) | <0.00001 |

2. Immune Function

L-glutamine is essential for maintaining immune function by supporting lymphocyte proliferation and cytokine production, which are critical during stress conditions such as illness or injury .

Mechanisms include:

- Enhancing phagocytic activity of neutrophils and monocytes.

- Supporting the production of immunoglobulins like secretory IgA, which protects mucosal surfaces from pathogens .

3. Gastrointestinal Health

The compound has been shown to protect the integrity of the gastrointestinal tract by:

- Reducing intestinal permeability.

- Preventing translocation of Gram-negative bacteria into systemic circulation during catabolic states .

Case Studies

- COVID-19 Treatment:

A study involving COVID-19 patients demonstrated that those receiving oral L-glutamine had shorter hospitalization times and reduced need for intensive care compared to controls .

Table 2: Clinical Study Results on COVID-19

| Group | Hospitalization Time (days) | ICU Requirement | Mortality |

|---|---|---|---|

| Without L-glutamine | 10.4 ± 1.9 | 4 | 1 |

| With L-glutamine | 8.9 ± 1.8 | 0 | 0 |

Q & A

Q. What is the role of L-Glutamine in cell culture media, and how should it be methodologically handled to ensure stability?

L-Glutamine is essential for cell proliferation, protein synthesis, and nucleic acid metabolism. However, it degrades spontaneously in aqueous solutions, forming ammonia and pyroglutamic acid, which can inhibit cell growth . To mitigate instability:

- Prepare fresh solutions for long-term cultures (e.g., >1 week).

- Use stable dipeptide alternatives like L-Alanyl-L-glutamine, which resist degradation and maintain bioactivity .

- Supplement media every 3–4 days for primary cell lines, monitoring ammonia accumulation via enzymatic assays (e.g., Glutaminase-based detection) .

Q. How can researchers quantify L-Glutamine in biological samples, and what are the limitations of current assays?

The Glutamine/Glutamate-Glo™ Assay offers sensitive detection (≤1 µM) using a bioluminescent readout, ideal for serum, plasma, and cell lysates . Key steps:

Deproteinize samples to avoid interference.

Use L-Glutaminase (EC 3.5.1.2) to hydrolyze glutamine to glutamate .

Couple with glutamate dehydrogenase for quantification.

Limitations: Cross-reactivity with structurally similar amino acids (e.g., L-asparagine) requires validation via HPLC-MS for absolute specificity .

Q. What experimental models are best suited to study L-Glutamine’s role in tissue repair and extracellular matrix (ECM) remodeling?

- In vivo: Irradiated rat models (e.g., prostate studies) demonstrate L-Glutamine’s ability to maintain collagen synthesis and ECM integrity via fibroblast activation .

- In vitro: Fibroblast or myofibroblast cultures treated with TGF-β1 and L-Glutamine (2–10 mM) show upregulated collagen I/III expression, measurable via qPCR and Western blot .

Advanced Research Questions

Q. How does L-Glutamine interact with L-arginine metabolism in endothelial cells, and how can researchers resolve contradictory data on nitric oxide (NO) synthesis?

L-Glutamine competitively inhibits L-arginine production by suppressing argininosuccinate synthase (ASS1), reducing NO synthesis in ASS1-deficient endothelial cells . To address contradictions:

- Use isotope-labeled L-[U-¹³C]Glutamine tracer experiments to map metabolic flux via LC-MS.

- Control for cell-specific ASS1 expression levels using siRNA knockdown models .

Q. What methodological strategies optimize L-Glutamine stability in long-term 3D cell culture or organoid systems?

Q. How can researchers reconcile conflicting data on L-Glutamine’s dual role in promoting both cell survival and apoptosis under oxidative stress?

- Context-dependent effects arise from intracellular glutathione (GSH) levels. In BV-2 microglia:

- Low-dose L-Glutamine (0.5–2 mM) upregulates GSH synthesis, reducing H₂O₂-induced apoptosis.

- High doses (>5 mM) deplete NADPH via glutamate overflow, exacerbating oxidative stress .

- Use real-time metabolic profiling (e.g., Seahorse XF Analyzer) to correlate glutamine flux with redox states .

Q. What advanced techniques validate L-Glutamine’s epigenetic effects in cancer metabolism studies?

- ChIP-seq to assess histone acetylation changes in glutamine-addicted cancers (e.g., glioblastoma).

- Stable isotope-resolved metabolomics (SIRM) with ¹⁵N-labeled glutamine to trace nitrogen incorporation into nucleotides and hexosamines .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze dose-dependent effects of L-Glutamine supplementation in preclinical trials?

Q. What are common pitfalls in interpreting L-Glutamine’s immunomodulatory effects, and how can they be mitigated?

- Pitfall: Overlooking microbiome interactions. L-Glutamine alters gut microbiota, indirectly affecting systemic immunity .

- Solution: Use germ-free models or 16S rRNA sequencing to control for microbial confounding .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.